molecular formula C5H6N2O2 B13820462 5-Methoxy-1-oxidopyrimidin-1-ium

5-Methoxy-1-oxidopyrimidin-1-ium

Cat. No.: B13820462
M. Wt: 126.11 g/mol
InChI Key: IDEBXSHIRGWMHI-UHFFFAOYSA-N
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Description

5-Methoxy-1-oxidopyrimidin-1-ium is a heterocyclic organic compound with the molecular formula C5H6N2O2 It is a derivative of pyrimidine, characterized by the presence of a methoxy group at the 5-position and an oxidized nitrogen atom at the 1-position, forming a pyrimidinium ion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-1-oxidopyrimidin-1-ium typically involves the oxidation of 5-methoxypyrimidine. One common method is the use of hydrogen peroxide as an oxidizing agent in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective oxidation of the nitrogen atom at the 1-position.

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-1-oxidopyrimidin-1-ium undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more highly oxidized derivatives.

    Reduction: Reduction reactions can convert the compound back to its parent pyrimidine form.

    Substitution: Nucleophilic substitution reactions can occur at the 5-position, where the methoxy group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.

Major Products Formed

    Oxidation: Higher oxidized pyrimidine derivatives.

    Reduction: 5-Methoxypyrimidine.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

5-Methoxy-1-oxidopyrimidin-1-ium has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a DNA intercalator or enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-viral activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-Methoxy-1-oxidopyrimidin-1-ium involves its interaction with various molecular targets. In biological systems, it may act as an inhibitor of specific enzymes by binding to their active sites. The compound’s ability to intercalate into DNA can disrupt normal cellular processes, leading to potential therapeutic effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Methoxypyrimidine: The parent compound without the oxidized nitrogen atom.

    1-Methyl-5-methoxypyrimidin-1-ium: A similar compound with a methyl group instead of a hydrogen at the 1-position.

    5-Methoxy-2,4-dioxopyrimidin-1-ium: A compound with additional oxidized positions.

Uniqueness

5-Methoxy-1-oxidopyrimidin-1-ium is unique due to its specific oxidation state and the presence of the methoxy group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C5H6N2O2

Molecular Weight

126.11 g/mol

IUPAC Name

5-methoxy-1-oxidopyrimidin-1-ium

InChI

InChI=1S/C5H6N2O2/c1-9-5-2-6-4-7(8)3-5/h2-4H,1H3

InChI Key

IDEBXSHIRGWMHI-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=C[N+](=C1)[O-]

Origin of Product

United States

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